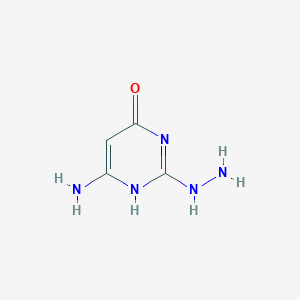

6-amino-2-hydrazinyl-1H-pyrimidin-4-one

Descripción

6-Amino-2-hydrazinyl-1H-pyrimidin-4-one (CAS 6298-85-7) is a pyrimidine derivative characterized by a hydrazinyl group at position 2 and an amino group at position 6 of the pyrimidinone ring . Its structure enables participation in hydrogen bonding and coordination chemistry, which may influence biological activity or material properties. Safety data indicate that it requires careful handling, particularly to avoid inhalation .

Propiedades

IUPAC Name |

6-amino-2-hydrazinyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-2-1-3(10)8-4(7-2)9-6/h1H,6H2,(H4,5,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEKLUNEDDPJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=NC1=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC(=NC1=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of the compound “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is typically carried out under the action of a manganese catalyst, magnesium metal, and other specific conditions .

Industrial Production Methods

In industrial settings, the production of “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to isolate the desired compound efficiently.

Análisis De Reacciones Químicas

Types of Reactions

The compound “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions

Common reagents used in the reactions of “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes .

Major Products Formed

The major products formed from the reactions of “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce halogenated compounds.

Aplicaciones Científicas De Investigación

The compound “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

Medicine: The compound is investigated for its therapeutic properties, including its potential use in drug development.

Industry: It finds applications in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism by which “6-amino-2-hydrazinyl-1H-pyrimidin-4-one” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action reveal insights into its potential therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrimidinone derivatives exhibit diverse properties based on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituents and Properties

*Molecular weight calculated from formula C₄H₆N₄O.

Physicochemical Properties

- Melting Points: Methoxy-substituted analogs (e.g., 6-amino-2-methoxy-4(1H)pyrimidinone) exhibit higher melting points (~214–216°C) compared to hydrazinyl derivatives, likely due to reduced molecular flexibility .

- Hydrogen Bonding: The hydrazinyl group in the target compound enables extensive hydrogen-bonding networks, as observed in crystal structures of related pyrimidinone salts (e.g., perchlorate derivatives with π-π stacking interactions at 3.776 Å) .

Key Research Findings

Synthetic Pathways: Hydrazinylpyrimidinones are often synthesized via nucleophilic substitution or condensation. For example, 2-hydrazino-6-methylpyrimidin-4-one is prepared by reacting 2-chloro-6-methylpyrimidin-4-one with hydrazine .

Stability : Methoxy and methylthio substituents enhance thermal stability, making them preferable for high-temperature applications .

Crystallography: Perchlorate salts of pyrimidinones reveal complex hydrogen-bonding patterns and disorder in anion/water positioning, highlighting structural versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.